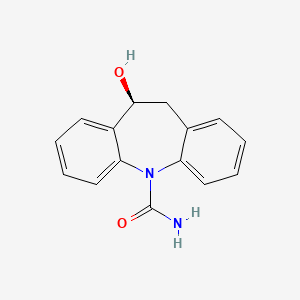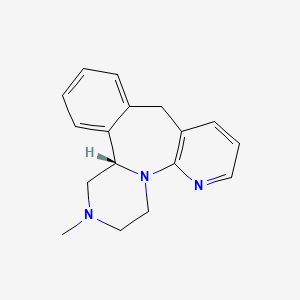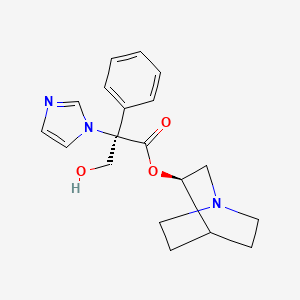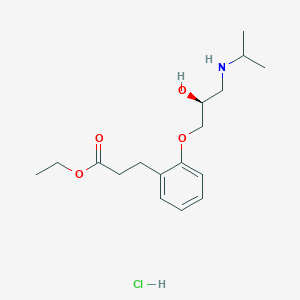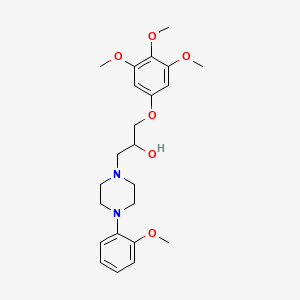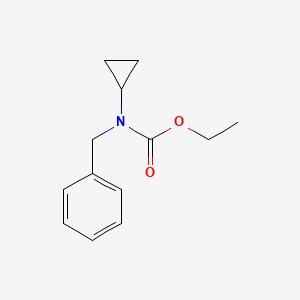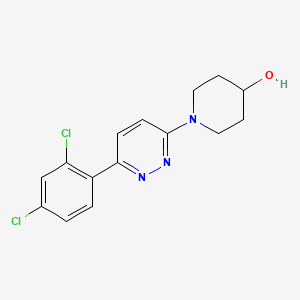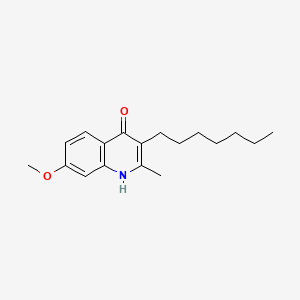
ENMD 547
Overview
Description
ENMD 547 is a small molecule drug developed by EntreMed Inc. for the treatment of cancer. It functions as a selective antagonist for Protease-Activated Receptor 2 (PAR-2), demonstrating its efficacy through a dose-dependent inhibition of calcium signaling pathways in Lewis lung carcinoma cells . This compound is also a potent inhibitor of angiogenesis, which is the process of new blood vessel formation essential for tumor growth and metastasis.
Mechanism of Action
Target of Action
ENMD 547 is a selective antagonist of the Protease-Activated Receptor 2 (PAR-2) . PAR-2 is a G protein-coupled receptor activated by serine proteases, playing a crucial role in inflammation and other physiological processes .
Mode of Action
As a selective PAR-2 antagonist, this compound dose-dependently inhibits calcium signaling in cells stimulated with a soluble peptide PAR-2 agonist or trypsin .
Biochemical Pathways
Given its role as a par-2 antagonist, it likely impacts pathways related to inflammation and possibly pain perception, as par-2 has been implicated in these processes .
Pharmacokinetics
Similar compounds, such as chiauranib, have been shown to have a linear and dose-dependent pharmacokinetic profile characterized by rapid absorption and slow elimination . More research is needed to confirm if this compound shares these properties.
Result of Action
Its role as a par-2 antagonist suggests it may have anti-inflammatory effects
Biochemical Analysis
Biochemical Properties
ENMD 547 interacts with the PAR-2 receptor, a G-protein-coupled receptor . It dose-dependently inhibits calcium signaling in Lewis lung carcinoma cells stimulated with a soluble peptide PAR-2 agonist or trypsin . This interaction with the PAR-2 receptor is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the development of CCl4-induced liver fibrosis in mice and activation of hepatic stellate cells . It also blocks TNFα production in synovial explants from patients with arthritis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antagonistic effect on the PAR-2 receptor . It inhibits calcium signaling in cells stimulated with a soluble peptide PAR-2 agonist or trypsin . This leads to changes in gene expression and impacts various cellular processes .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, such as inhibiting the development of liver fibrosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a study on the development of CCl4-induced liver fibrosis in mice, it was found that this compound dose-dependently inhibited the development of the condition .
Metabolic Pathways
Its interaction with the PAR-2 receptor suggests it may play a role in the signaling pathways associated with this receptor .
Preparation Methods
The preparation of ENMD 547 involves synthetic routes that include the use of stable isotopes and specific reaction conditions. One of the methods involves the synthesis of 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one hydrobromide . The industrial production methods for this compound are not extensively documented, but they likely involve standard organic synthesis techniques and purification processes to achieve high purity levels.
Chemical Reactions Analysis
ENMD 547 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ENMD 547 has several scientific research applications, including:
Comparison with Similar Compounds
ENMD 547 can be compared with other similar compounds, such as:
ENMD-2076: Another small molecule drug developed by EntreMed Inc.
ENMD-547-d8: A deuterated version of ENMD-547 used as a stable isotope reference material.
The uniqueness of this compound lies in its selective inhibition of PAR-2 and its potent anti-angiogenic properties, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPUAJQIKBLGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433259 | |
| Record name | ENMD 547 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644961-61-5 | |
| Record name | ENMD 547 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



